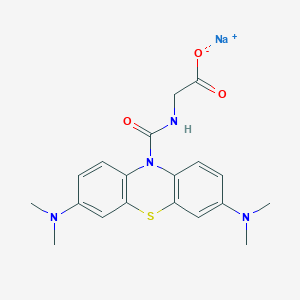

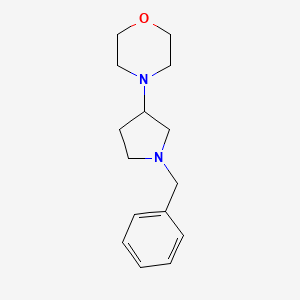

Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .Molecular Structure Analysis

While specific molecular structure analysis of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate is not available, related compounds such as phenoxazines have been studied extensively. They have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Scientific Research Applications

Determination of Hydrogen Peroxide

DA-67 is used as a water-soluble coloring reagent to determine hydrogen peroxide in the presence of peroxidase (POD) with high sensitivity . This application is important for the determination of food quality, environmental substances, and microanalysis .

Biological Component Analysis

DA-67 is commonly used in the analysis of biological component samples . It exhibits high sensitivity to hydrogen peroxide when used in combination with peroxidase, making it a valuable tool in biological research .

Metabolic Intermediate Analysis

DA-67 is an intermediate metabolite in the constant component analysis and detection of organisms . This makes it useful in studies related to metabolism and biochemistry.

Food Quality Assessment

The sensitivity of DA-67 to hydrogen peroxide makes it a useful tool in determining food quality . Hydrogen peroxide is an important metabolic intermediate in this context .

Environmental Substance Detection

DA-67’s sensitivity to hydrogen peroxide also makes it useful in detecting environmental substances . This can be particularly important in monitoring and assessing environmental health and safety.

Microanalysis

DA-67 is used in microanalysis due to its high sensitivity to hydrogen peroxide . This makes it a valuable tool in various fields of research, including chemistry, biology, and environmental science.

properties

IUPAC Name |

sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYDTVACYGEPD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N4NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate | |

Q & A

Q1: What is the principle behind using Gallium-67 for imaging in lymphoma?

A1: Gallium-67 citrate is a radiopharmaceutical that exhibits an affinity for areas of inflammation and rapidly dividing cells, such as those found in lymphoma. After intravenous injection, it binds to transferrin in the blood and accumulates in tumor cells. The emitted gamma rays are then detected by a scanner, creating images that highlight areas of lymphoma involvement.

Q2: Can Gallium-67 scintigraphy be used to monitor treatment response in lymphoma patients with bone involvement?

A: Yes, research suggests that Gallium-67 scintigraphy can effectively monitor the response to treatment in lymphoma patients with bone involvement []. The study observed a 91% accuracy rate in predicting treatment response based on changes in Gallium-67 uptake []. Lesions that did not respond to therapy continued to show abnormal Gallium-67 uptake, while those in remission showed decreased or absent uptake.

Q3: Are there any limitations to using Gallium-67 scintigraphy?

A: While Gallium-67 scintigraphy is a valuable tool, it has limitations. It might not be as sensitive as Tc-99m-MDP in detecting all bone lesions, particularly those with less active cellular proliferation or inflammation []. Furthermore, Gallium-67 can accumulate in non-cancerous areas of inflammation, potentially leading to false-positive results. Therefore, interpreting Gallium-67 scans requires careful consideration of the clinical context and other diagnostic findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

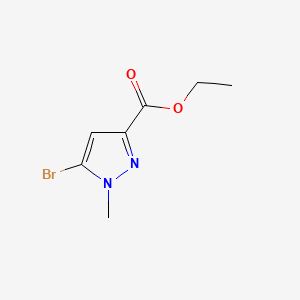

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)

![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)

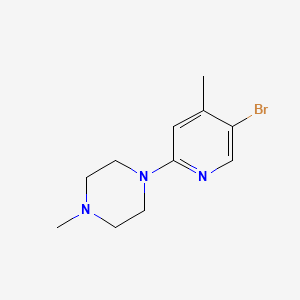

![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)

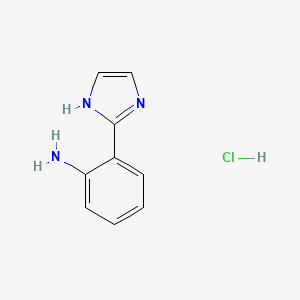

![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)